2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DABO, is a heterocyclic compound that has been studied for its potential use as an antiviral agent. DABO is a member of the thiopyran family of compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Scientific Research Applications
Synthesis and Catalytic Applications
A notable application involves the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives using a one-pot, four-component procedure. This synthesis is facilitated by a retrievable and efficient catalyst, magnetic NH2.MIL-101(Fe)/ED, a basic metal-organic framework (MOF) catalyst. The catalyst's structure is characterized using multiple techniques, including X-ray crystallography for the final product (Moghaddam et al., 2022).
Heterocyclic Chemistry and Recyclization Processes
Recyclization processes involving 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives have been explored to produce new compounds. For instance, interaction with 2-aminoethanol and (2-furyl)methylamine leads to the formation of novel pyridine derivatives, highlighting the compound's versatility in synthesizing heterocyclic compounds (Dyachenko & Rylskaya, 2013).
Application in Photovoltaic Devices
Another research application is in the field of photovoltaics, where derivatives of this compound are utilized in solution-processable bulk-heterojunction solar cells. These derivatives exhibit enhanced intramolecular charge transfer transitions and reduced band gaps, contributing to power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).
Cross-Recyclization for Novel Compounds
Further studies have investigated the cross-recyclization of this compound with other reagents to synthesize a variety of new compounds. These processes showcase the chemical's utility in creating structurally diverse and potentially biologically active molecules (Dyachenko & Dyachenko, 2007).
properties
IUPAC Name |
2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(20)23-17(21)14(15)10-19/h4-7,15H,2-3,8,20-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUZUYJWQJRTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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